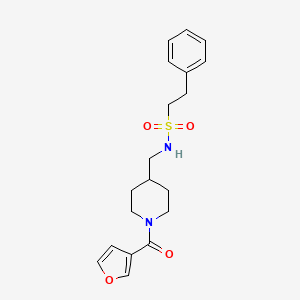
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1396716-96-3, features a complex structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N2O4S, with a molecular weight of 395.5 g/mol. The compound contains a piperidine ring substituted with a furan group and a phenyl sulfonamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N2O4S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1396716-96-3 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis. This suggests potential antimicrobial properties.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
In vitro assays on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased mitochondrial membrane permeability.
Case Studies
- Case Study 1 : A research team investigated the effects of this compound on colorectal cancer cells. The compound demonstrated significant inhibition of cell proliferation and induced G0/G1 phase arrest.
- Case Study 2 : Another study focused on its anti-inflammatory properties in a murine model of arthritis. The compound reduced pro-inflammatory cytokine levels and improved clinical scores compared to control groups.
Eigenschaften
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-19(18-8-12-25-15-18)21-10-6-17(7-11-21)14-20-26(23,24)13-9-16-4-2-1-3-5-16/h1-5,8,12,15,17,20H,6-7,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPKHSPOJUHVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














